2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
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Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is an organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with hydroxylamine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oximes.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but it is believed to interfere with key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propanamine hydrochloride
Uniqueness
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring structure and hydroxylamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound features a benzodioxin ring fused with an aldehyde and an oxime functional group. The molecular formula is C9H9N1O3, with a molecular weight of approximately 179.17 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It modulates pathways related to oxidative stress and inflammation by interacting with specific enzymes and receptors. Notably, it has shown potential in inhibiting pro-inflammatory cytokines in cell culture studies .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
These findings highlight the potential of this compound in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Oxidative Stress Modulation : The compound enhances the antioxidant defense system by upregulating key enzymes such as superoxide dismutase (SOD) and catalase.
- Cytokine Regulation : It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antibacterial activity of the compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 50 µg/mL.
- Anti-inflammatory Potential : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced inflammatory markers significantly compared to control groups.
- Cancer Cell Studies : A recent investigation into its anticancer properties revealed that the compound effectively inhibited the growth of MCF-7 cells in a dose-dependent manner.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBKHWWMQAHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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